XL019 - 945755-56-6

XL019

Catalog Number: EVT-287425
CAS Number: 945755-56-6
Molecular Formula: C25H28N6O2
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-(4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide, also known as XL019 or XL-019, is a small molecule identified as a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , , , , , , , ]. It has been investigated for its potential in treating myeloproliferative neoplasms (MPNs) due to the involvement of JAK2 in the pathogenesis of these diseases. Specifically, XL019 has been studied in the context of polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF).

Future Directions
  • Address Safety Concerns: While generally well-tolerated in early studies, some reports indicate potential for neurotoxicity associated with XL019 [, ]. Thorough investigations into its long-term safety profile are necessary.

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent, first-in-class inhibitor of JAK1 and JAK2 [, ], initially approved for the treatment of myelofibrosis. It has demonstrated efficacy in reducing splenomegaly and ameliorating disease-related symptoms [, ].
  • Relevance: Ruxolitinib serves as a benchmark for comparing the efficacy and safety profiles of other JAK inhibitors, including XL019. While both compounds target the JAK/STAT pathway, they exhibit differences in selectivity and clinical outcomes. For instance, momelotinib demonstrated superior efficacy in achieving transfusion independence compared to ruxolitinib in clinical trials [].

Fedratinib

  • Relevance: The adverse effects observed with fedratinib highlight the potential for off-target effects and the importance of understanding the safety profiles of JAK inhibitors. This incident prompted further investigation into the thiamine transport inhibition potential of other JAK inhibitors, including XL019 [].

INCB018424 (Ruxolitinib)

  • Compound Description: INCB018424, later named Ruxolitinib, is a potent inhibitor of JAK1 and JAK2 [] with demonstrated efficacy in myelofibrosis []. It effectively controls hematological parameters, reduces spleen size, and improves symptoms in patients with polycythemia vera and essential thrombocythemia [].

Pacritinib

  • Compound Description: Pacritinib is a JAK2 inhibitor that has shown promising results in treating myelofibrosis, particularly in patients with pre-existing cytopenias []. Compared to best available therapy, pacritinib demonstrated superior spleen volume reduction and lower rates of myelosuppression [].

Momelotinib

    CEP-701 (Lestaurtinib)

      TG101348

      • Compound Description: TG101348 is a JAK2 inhibitor [] that has been studied in clinical trials for myeloproliferative neoplasms. It may be preferable for conditions like polycythemia vera or essential thrombocythemia due to its effectiveness in managing leukocytosis, thrombocytosis, and JAK2V617F allele burden [].

      XL-228

      • Compound Description: XL-228 is a multi-targeted kinase inhibitor initially developed to target IGF1R [].
      • Compound Description: Vorinostat is a histone deacetylase (HDAC) inhibitor [].
      • Relevance: Researchers have designed and synthesized potent dual inhibitors of JAK2 and HDAC based on fusing the pharmacophores of XL019 and vorinostat [], suggesting a potential for synergistic anti-cancer effects.

      EXEL-8232

      • Compound Description: EXEL-8232 is a potent small molecule inhibitor of JAK2, structurally similar to XL019 []. It effectively reduces thrombocytosis, normalizes leukocytosis, eliminates extramedullary hematopoiesis, and attenuates bone marrow fibrosis in a murine model of myeloproliferative disease [].

      Dasatinib

      • Compound Description: Dasatinib is a tyrosine kinase inhibitor [].
      • Relevance: Dasatinib, along with imatinib, demonstrated efficacy in inhibiting the activity of specific fusion proteins, such as NUP214-ABL1, BCR-JAK2, and STRN3-JAK2, found in Ph-like ALL []. While not structurally related to XL019, their use in similar contexts highlights the importance of targeted kinase inhibition in treating hematological malignancies.
      Overview

      XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family that plays a crucial role in various signaling pathways involved in hematopoiesis and immune response. JAK2 is particularly significant in the context of myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and myelofibrosis. XL019 has been evaluated in clinical trials for its efficacy in treating these conditions, demonstrating a high degree of selectivity and potency against JAK2 compared to other kinases.

      Source

      The compound XL019 was developed as part of ongoing research into targeted therapies for hematological malignancies. Its development has been documented in several studies, including a phase I clinical trial that assessed its safety and pharmacokinetics in patients with myelofibrosis .

      Classification

      XL019 is classified as a small molecule drug, specifically a kinase inhibitor. It selectively inhibits JAK2 with an IC50 value of approximately 2.3 nM, indicating its effectiveness at low concentrations. The drug shows over 50-fold selectivity for JAK2 compared to other kinases, including JAK1 and TYK2 .

      Synthesis Analysis

      The synthesis of XL019 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit JAK2 activity. While specific synthetic routes are proprietary, the development typically includes:

      • Chemical Precursors: The synthesis begins with readily available chemical precursors that undergo various transformations.
      • Reactions: Key reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.

      These methods are designed to ensure high purity and yield of the final product, which is critical for subsequent biological testing.

      Molecular Structure Analysis

      XL019's molecular structure is characterized by its ability to fit into the active site of the JAK2 enzyme, thereby inhibiting its function. The compound's structure features:

      • Core Structure: A pyrrolo[2,3-d]pyrimidine backbone that is common among many kinase inhibitors.
      • Functional Groups: Specific functional groups that enhance binding affinity and selectivity for JAK2.

      The precise three-dimensional conformation of XL019 allows it to interact effectively with the ATP-binding site of JAK2, blocking its activity.

      Chemical Reactions Analysis

      The chemical reactions involved in synthesizing XL019 focus on creating bonds between different molecular fragments to construct the final compound. Important aspects include:

      • Reagents: Various reagents are used to facilitate reactions such as nucleophilic substitutions or electrophilic additions.
      • Conditions: Reactions are typically conducted under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent unwanted side reactions.

      The synthesis pathway must be optimized to minimize byproducts and maximize yield.

      Mechanism of Action

      XL019 exerts its therapeutic effects through the inhibition of JAK2 activity. The mechanism involves:

      1. Binding: The compound binds to the ATP-binding site of JAK2.
      2. Inhibition: This binding prevents ATP from interacting with JAK2, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.
      3. Impact on Signaling: XL019 effectively downregulates STAT (Signal Transducer and Activator of Transcription) signaling pathways, which are crucial for the proliferation of myeloid cells.

      By inhibiting these pathways, XL019 can reduce symptoms associated with myeloproliferative disorders .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Solubility: XL019 exhibits good solubility in dimethyl sulfoxide (DMSO), which is essential for its formulation as an oral medication.
      • Stability: The compound is stable under normal laboratory conditions but may require specific storage conditions to maintain potency over time.

      Chemical Properties

      • Molecular Weight: Approximately 345 g/mol.
      • Chemical Formula: C₁₄H₁₅N₅O.
      • pKa Values: Relevant pKa values help determine the ionization state of the compound at physiological pH.

      These properties are critical for assessing the drug's pharmacokinetics and bioavailability.

      Applications

      XL019 has significant potential applications in treating various hematological malignancies due to its selective inhibition of JAK2. Specific applications include:

      • Clinical Use: Evaluated in clinical trials for patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis.
      • Research Applications: Used in laboratory studies to understand JAK2 signaling pathways and their role in cancer biology.
      • Potential Beyond Oncology: Emerging research suggests that XL019 may also have applications in metabolic diseases by enhancing mitochondrial function .

      Properties

      CAS Number

      945755-56-6

      Product Name

      XL019

      IUPAC Name

      (2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide

      Molecular Formula

      C25H28N6O2

      Molecular Weight

      444.5 g/mol

      InChI

      InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1

      InChI Key

      ISOCDPQFIXDIMS-QHCPKHFHSA-N

      SMILES

      C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      XL019; XL-019; XL 019

      Canonical SMILES

      C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

      Isomeric SMILES

      C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.